5-(Dicyclohexylphosphino)-1',3',5'-triphenyl-[1,4']-bi-1H-pyrazole (often abbreviated as Cy-BippyPhos) is a molecule employed in scientific research as a ligand in organometallic chemistry [, , ]. Ligands are Lewis bases that donate electron pairs to a central metal atom in a coordination complex. By binding to the metal center, Cy-BippyPhos influences the reactivity and properties of the complex [].
Due to its ability to form stable complexes with various transition metals, 5-(Dicyclohexylphosphino)-1',3',5'-triphenyl-[1,4']-bi-1H-pyrazole finds application in catalysis [, ]. Catalysis is the process where a substance accelerates the rate of a chemical reaction without being consumed itself. Cy-BippyPhos-based catalysts are explored for various organic transformations, potentially leading to the development of more efficient and selective synthetic methods [].
Current research explores Cy-BippyPhos in catalysis for reactions such as hydrogenation (addition of hydrogen), hydroamination (addition of a hydrogen and an amine group), and cross-coupling reactions (formation of carbon-carbon bonds) []. The unique structure of Cy-BippyPhos, containing both a phosphine group (electron donor) and a bulky biaryl backbone (steric hindrance), allows for fine-tuning of the catalyst's activity and selectivity [].